molecular formula C18H17BrN2O3 B6491585 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905681-98-3

2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B6491585
CAS No.: 905681-98-3
M. Wt: 389.2 g/mol
InChI Key: CFPUFHRWJSOHJC-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrrolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxyphenyl group or the pyrrolidinone ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the methoxyphenyl group or pyrrolidinone ring.

    Reduction: Reduced derivatives of the methoxyphenyl group or pyrrolidinone ring.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(3-methoxyphenyl)benzamide: Lacks the pyrrolidinone ring, making it less complex.

    N-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide: Lacks the bromine atom, affecting its reactivity and biological activity.

Uniqueness

2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone ring, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)20-18(23)15-7-2-3-8-16(15)19/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPUFHRWJSOHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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